molecular formula C7H4F3NO2S B2460052 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 929971-69-7

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2460052
CAS No.: 929971-69-7
M. Wt: 223.17
InChI Key: HLQHHEJYFJZNNX-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid is a pyridine-based building block incorporating a trifluoromethyl sulfanyl group. The integration of the trifluoromethyl (CF3) group is a prominent strategy in modern medicinal chemistry, as this moiety is known to significantly influence the biological activity, metabolic stability, and lipophilicity of potential drug candidates . Compounds featuring a trifluoromethyl group attached to a pyridine-carboxylic acid scaffold are frequently investigated as key intermediates in the synthesis of more complex molecules, such as pyridine carboxamides, which have demonstrated potential as inhibitors of molecular targets like NaV1.8 for the treatment of pain and other disorders . This compound is intended for research applications as a synthetic intermediate or building block in drug discovery and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHHEJYFJZNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of pyridine derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods

For example, iron fluoride can be used in vapor-phase chlorination/fluorination reactions at high temperatures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl and sulfanyl groups can participate in various chemical reactions, facilitating the formation of derivatives with enhanced properties.

Biology

  • Biochemical Probes : The compound has been investigated for its role as a biochemical probe to study enzyme functions and interactions. Research indicates that it can influence cell signaling pathways, particularly those involving calcium ions and cyclic AMP (cAMP), which are critical in gene expression and cellular metabolism.
  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit potential anti-inflammatory effects by modulating inflammatory responses at the molecular level.

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly regarding its anticancer activities. For instance, compounds derived from this structure have demonstrated significant inhibitory effects on cancer cell proliferation across various cell lines, indicating promising anticancer potential .

Industry

  • Agrochemicals : The compound is utilized in the development of agrochemicals, where its unique properties can enhance the efficacy of pesticides and herbicides. Additionally, it plays a role in the synthesis of advanced materials with specific functionalities.
Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AnticancerHuman breast cancer cells25 µM
Anti-inflammatoryVarious inflammatory markersVaries
Enzyme InhibitionTRPV1 receptor30 nM

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of derivatives derived from this compound, significant inhibition of cell growth was observed across several human cancer cell lines. The IC50 values ranged from 20 to 30 µM depending on the specific cell line tested, showcasing the compound's potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit TRPV1 receptors implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This suggests potential applications in pain management therapies .

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. The -SCF₃ group in the target compound combines lipophilicity (due to CF₃) with sulfur’s ability to participate in hydrogen bonding and redox reactions .

Substituent Bulkiness: Bulky substituents like cyclohexylmethyl (in C₁₃H₁₇NO₂S) reduce solubility in polar solvents but improve binding to hydrophobic protein pockets .

Agrochemical Potential

  • Flupyrsulfuron : A related sulfonylurea herbicide (CAS: 150315-10-9) contains a pyridine-3-carboxylic acid backbone with a trifluoromethyl group. Its structure includes a sulfamoyl bridge, highlighting the role of sulfur and fluorine in enhancing herbicidal activity .
  • The target compound’s -SCF₃ group may similarly improve agrochemical efficacy by resisting metabolic degradation .

Medicinal Chemistry

  • 2-(Phenylsulfanyl)pyridine-3-carboxylic acid (CAS: 496775-95-2) forms hydrogen-bonded dimers in its crystal structure, stabilizing its solid-state conformation. Such interactions are critical in drug design for improving bioavailability .
  • The trifluoromethyl variant’s higher electronegativity may enhance binding to targets like ion channels or enzymes compared to non-fluorinated analogs .

Biological Activity

2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may facilitate better interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C₇H₄F₃NO₂S, characterized by:

  • A pyridine ring with a carboxylic acid at the 3-position.
  • A trifluoromethylthio group at the 2-position.

This unique structure contributes to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve modulation of key enzymes and receptors involved in cell growth and apoptosis.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The trifluoromethyl group enhances binding affinity to enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate cell proliferation and survival.
  • Redox Reactions : The sulfanyl group may participate in redox reactions, influencing cellular oxidative stress levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and binding affinity
Sulfanyl GroupEnhances redox potential and enzyme interaction
Carboxylic AcidEssential for biological activity

Case Studies

Recent studies have explored the application of this compound in different therapeutic areas:

  • Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid, and how are reaction parameters optimized?

  • Methodology : A common approach involves nucleophilic substitution at the pyridine ring. For example, 2-chloronicotinic acid reacts with trifluoromethylsulfanyl nucleophiles under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and reaction time (2–6 hours). Yield optimization requires monitoring by TLC or HPLC to ensure complete substitution .
  • Critical Considerations : Impurities like unreacted starting material or byproducts (e.g., disulfides) must be removed via recrystallization or column chromatography. Evidence from analogous syntheses highlights the importance of stoichiometric ratios (1:1.2 molar ratio of halide to nucleophile) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Analytical Workflow :

  • NMR : 1^1H and 13^{13}C NMR confirm the trifluoromethylsulfanyl group’s presence (e.g., 19^{19}F NMR: δ -60 to -70 ppm for CF3_3) and carboxylic acid proton (δ 12–14 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 55–58° in related compounds) and hydrogen-bonded dimerization of carboxylic acid groups, critical for solid-state stability .
  • LCMS/HPLC : Validates purity (≥95%) and molecular weight (e.g., m/z 253 [M+H]+^+ for analogous compounds) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • PPE Requirements :

  • Eye Protection : Side-shield safety goggles and face shields to prevent splashes .
  • Gloves : Nitrile or neoprene gloves compliant with EN374 standards for chemical resistance .
    • Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation exposure. Emergency eyewash stations and showers must be accessible .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid contact with strong acids/bases, which may release toxic gases .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

  • Purity Criteria :

  • HPLC : Retention time consistency (e.g., 1.23–1.26 minutes under SMD-TFA05 conditions) and peak area ≥95% .
  • Elemental Analysis : Carbon and nitrogen content within ±0.4% of theoretical values .
    • Impurity Limits : Residual solvents (e.g., DMF, ethanol) must comply with ICH Q3C guidelines (<500 ppm) .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of the pyridine ring in this compound?

  • Mechanistic Insights : The electron-withdrawing trifluoromethylsulfanyl group directs electrophiles (e.g., nitrating agents) to the pyridine’s 4- and 6-positions. Computational studies (DFT) suggest activation barriers are lowered by resonance stabilization of intermediates .
  • Contradictions in Reactivity : Some studies report unexpected regioselectivity under acidic conditions due to protonation of the carboxylic acid group, altering electron density .

Q. How does this compound interact with biological targets such as cyclooxygenase (COX) or ion channels?

  • Pharmacological Profiling :

  • COX Inhibition : Structural analogs (e.g., niflumic acid) bind COX-2 via hydrogen bonding with Arg120 and hydrophobic interactions with the trifluoromethyl group .
  • Ion Channel Modulation : The sulfanyl moiety may chelate metal ions in Ca2+^{2+} or K+^+ channels, as shown in patch-clamp assays for related pyridine derivatives .
    • Contradictory Data : Some in vitro studies show anti-inflammatory activity at 10 μM, while others require 50 μM doses, possibly due to solubility differences .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

  • Salt Formation : Sodium or potassium salts of the carboxylic acid group enhance solubility (e.g., 5–10 mg/mL in PBS) .
  • Prodrug Design : Methyl or tert-butyl esters (e.g., methyl 4-(trifluoromethyl)nicotinate) are hydrolyzed in vivo to the active acid .
  • Co-Solvents : Use cyclodextrins or PEG-400 to achieve >90% solubility in pharmacokinetic studies .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Case Example : Discrepancies in 1^1H NMR chemical shifts (e.g., δ 8.2 vs. 8.5 ppm for pyridine-H) may arise from solvent polarity (DMSO-d6_6 vs. CDCl3_3) or pH effects on the carboxylic acid .
  • Validation Protocol :

Replicate experiments under standardized conditions (solvent, temperature).

Cross-validate with high-resolution MS and X-ray crystallography .

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